
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is an organic compound that belongs to the class of nitriles It features a cyclohexane ring substituted with a methoxyphenyl group, a ketone, and a nitrile group
準備方法
The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Cyanide source: Sodium cyanide or potassium cyanide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar reaction steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis conditions: Aqueous acid or base, elevated temperatures
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
科学的研究の応用
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to target proteins, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
1-(3-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile: Similar structure but with a different position of the methoxy group, which can affect its reactivity and binding properties.
1-(3-Hydroxyphenyl)-3-oxocyclohexanecarbonitrile: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, leading to different biological activities.
1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid: The carboxylic acid group can participate in different chemical reactions and interactions compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-2-4-11(8-13)14(10-15)7-3-5-12(16)9-14/h2,4,6,8H,3,5,7,9H2,1H3 |
InChIキー |
MCJJAYAOJAEIFS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2(CCCC(=O)C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
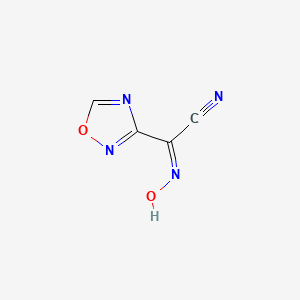
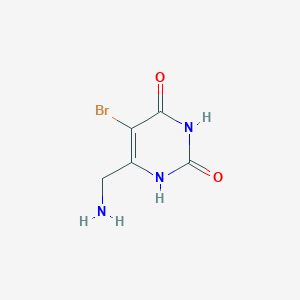
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
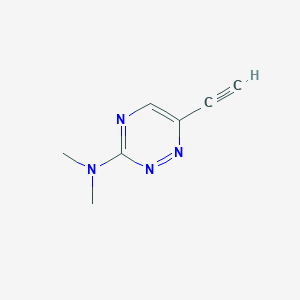
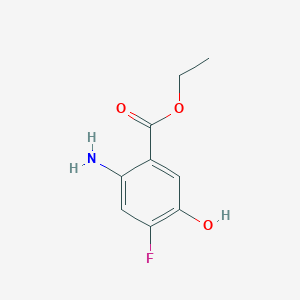
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
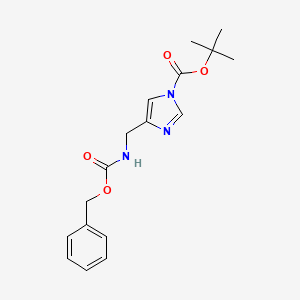
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
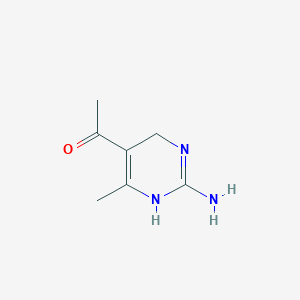
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)
